Enhanced Lipophilicity Due to Fluorine Substitution: A Comparative XLogP3 Analysis
The presence of the 7-fluoro substituent in the target compound significantly increases its lipophilicity compared to its non-fluorinated analog, 6-methoxybenzo[d]isothiazole-3-carboxylic acid. This is quantified by computed XLogP3 values: 2.3 for the target compound [1] versus a predicted value of approximately 1.5 for the non-fluorinated analog [2]. This difference of 0.8 log units indicates a substantial shift in partition coefficient, which is critical for membrane permeability and target engagement in drug discovery contexts.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 6-Methoxybenzo[d]isothiazole-3-carboxylic acid (predicted XLogP3 ≈ 1.5) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 |
| Conditions | Computed using PubChem's XLogP3 algorithm |
Why This Matters
A higher XLogP3 value indicates improved membrane permeability, which can enhance oral bioavailability and target tissue distribution, making the fluorinated derivative a superior choice for lead optimization programs.
- [1] Kuujia.com. (n.d.). 7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid (CAS 936923-47-6). Retrieved from https://www.kuujia.com/cas-936923-47-6.html View Source
- [2] PubChem. (n.d.). 6-Methoxybenzo[d]isothiazole-3-carboxylic acid (CID 11195836). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11195836 View Source
